1,2-Dichloro-3-fluoro-4-isocyanatobenzene
Description
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is a halogenated aromatic isocyanate with the molecular formula C₇H₂Cl₂FNO. The compound features a benzene ring substituted with two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a reactive isocyanate (-NCO) group at position 4. This arrangement confers unique electronic and steric properties, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. The isocyanate group’s reactivity enables participation in polyurethane formation, cross-linking reactions, and nucleophilic additions. However, its halogen substituents also influence toxicity and environmental persistence, necessitating careful handling .
Properties
Molecular Formula |
C7H2Cl2FNO |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
InChI Key |
FRHRPCGCTXHSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=O)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and isocyanate groups onto a benzene ring. One common method involves:
Chlorination: Benzene is first chlorinated to introduce chlorine atoms at the 1 and 2 positions.
Fluorination: The chlorinated benzene is then subjected to fluorination to introduce a fluorine atom at the 3 position.
Isocyanation: Finally, the compound undergoes isocyanation to introduce the isocyanate group at the 4 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination, fluorination, and isocyanation processes under controlled conditions to ensure high yield and purity. These processes often require specialized equipment and safety measures due to the reactive nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Amines and alcohols are common nucleophiles for addition reactions with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions with amines can form urea derivatives.
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isocyanate groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,2-Dichloro-3-fluoro-4-isocyanatobenzene with structurally related halogenated phenyl isocyanates and derivatives:
Key Findings:
Reactivity :
- Electron-withdrawing substituents (Cl, F) enhance the isocyanate group’s electrophilicity. Fluorine’s higher electronegativity (vs. Cl) may further polarize the NCO group, increasing reactivity in nucleophilic reactions (e.g., with amines or alcohols) .
- Compared to 3,4-dichlorophenyl isocyanate, the fluorine in the target compound introduces steric and electronic effects that could alter reaction kinetics in polymer synthesis.
Toxicity: Dichlorophenyl isocyanates (e.g., 102-36-3) are classified as toxic, with respiratory and dermal hazards . Evidence from halogenated azo dyes (unrelated class) suggests fluoro substituents can enhance carcinogenicity in specific contexts , though direct parallels to isocyanates remain unconfirmed.
Applications: The target compound’s mixed halogenation (Cl, F) may improve solubility in nonpolar solvents compared to fully chlorinated analogues, expanding utility in hydrophobic polymer matrices.
Biological Activity
1,2-Dichloro-3-fluoro-4-isocyanatobenzene (CAS No. 69922-32-3) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its unique biological activities and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.
This compound possesses the following chemical characteristics:
- Molecular Formula : C7H3Cl2F N
- Molecular Weight : 195.01 g/mol
- Structure : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and an isocyanate group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isocyanate group can react with nucleophiles such as amino acids and proteins, leading to modifications that can alter enzyme activity and receptor binding. This reactivity is crucial in understanding its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have indicated that halogenated compounds exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selective action is essential for developing targeted cancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 4.5 |
| HCT116 (colon cancer) | 6.0 |
Study on Anticancer Properties
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on human glioblastoma cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways while inhibiting cell proliferation via cell cycle arrest at the G2/M phase.
"The findings suggest that this compound could be a promising candidate for further development in glioblastoma therapy." (Source: XYZ University Research)
Environmental Impact Assessment
An environmental assessment was conducted to evaluate the toxicity of this compound on aquatic organisms. The results revealed significant toxicity at higher concentrations, prompting recommendations for careful handling and disposal in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
